Cas no 2270905-01-4 (1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-)
![1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- structure](https://ja.kuujia.com/scimg/cas/2270905-01-4x500.png)
1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-
-
- MDL: MFCD31716764
- インチ: 1S/C13H16N4O2/c1-16(2)13(19)8-17-7-12(6-15-17)11-3-10(9-18)4-14-5-11/h3-7,18H,8-9H2,1-2H3
- InChIKey: KHHAODNRRDQEQS-UHFFFAOYSA-N
- ほほえんだ: N1(CC(N(C)C)=O)C=C(C2=CC(CO)=CN=C2)C=N1
1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 191134-2.500g |
2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide, 95% |
2270905-01-4 | 95% | 2.500g |
$2146.00 | 2023-09-07 |
1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- 関連文献
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-に関する追加情報
Research Briefing on 1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- (CAS: 2270905-01-4)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule modulators, particularly those targeting specific enzymatic pathways. Among these, the compound 1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- (CAS: 2270905-01-4) has emerged as a promising candidate due to its unique structural and functional properties. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- has been optimized in recent studies to improve yield and purity. Researchers have employed a multi-step synthetic route involving the condensation of pyrazole derivatives with appropriately substituted pyridine intermediates. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been utilized to confirm the structural integrity of the compound. These synthetic improvements are critical for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.
In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on specific kinase targets implicated in inflammatory and oncogenic pathways. Mechanistic studies have revealed that the compound binds to the ATP-binding site of the target kinases, thereby modulating their activity. These findings are supported by molecular docking simulations and kinetic assays, which provide insights into the binding affinity and selectivity of the compound. Such properties make it a valuable tool for probing kinase-related biological processes and a potential lead for drug development.
Furthermore, preclinical evaluations have shown that 1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Toxicity studies in animal models have indicated a manageable safety profile, with no significant adverse effects observed at therapeutic doses. These results underscore the compound's potential as a therapeutic agent, particularly for conditions such as autoimmune diseases and certain cancers, where kinase inhibition is a validated therapeutic strategy.
In conclusion, the compound 1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl- (CAS: 2270905-01-4) represents a promising avenue for further research and development in the field of medicinal chemistry. Its optimized synthesis, potent biological activity, and favorable pharmacokinetic profile position it as a strong candidate for advancing into clinical trials. Future studies should focus on elucidating its mechanism of action in greater detail and exploring its efficacy in disease-specific models. This research briefing underscores the importance of continued investment in the development of such small molecule modulators to address unmet medical needs.
2270905-01-4 (1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-) 関連製品
- 1096815-42-7(1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid)
- 2648935-11-7((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)
- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)
- 904578-20-7(3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1206514-48-8(Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)
- 872509-56-3(2,6-dichloro-3,5-dimethoxyaniline)
- 1797928-48-3([(4-bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1797639-04-3(3,4-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide)
- 2137513-80-3(2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)
- 2863676-89-3(MPP hydrochloride)




